molecular formula C16H17FN2O5S B5030279 4-fluoro-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide

4-fluoro-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide

Cat. No. B5030279
M. Wt: 368.4 g/mol
InChI Key: KMNXVGBFTFHRMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide, also known as FSBA, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide involves the formation of a covalent bond between the sulfonamide group of 4-fluoro-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide and the primary amine group of the protein or peptide. This covalent bond is stable and irreversible, which makes 4-fluoro-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide an excellent tool for protein labeling. The covalent bond formation occurs under mild conditions and does not require any special reagents or conditions.
Biochemical and Physiological Effects
4-fluoro-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide has been found to have various biochemical and physiological effects. It has been reported to inhibit the activity of carbonic anhydrase, an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate. 4-fluoro-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide has also been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, 4-fluoro-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide has been reported to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 4-fluoro-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide in lab experiments include its high selectivity and specificity for primary amines, its stability under physiological conditions, and its ease of use. However, 4-fluoro-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide has some limitations, such as its potential toxicity and the possibility of non-specific labeling if the reaction conditions are not optimized.

Future Directions

4-fluoro-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide has great potential for future research applications. One possible future direction is the development of new labeling strategies that can be used in vivo. Another future direction is the development of new derivatives of 4-fluoro-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide that can target specific proteins or peptides. Additionally, 4-fluoro-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide can be used in combination with other labeling strategies to provide complementary information about protein structure and function.

Synthesis Methods

The synthesis of 4-fluoro-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide involves the reaction of 4-fluoro-3-nitrobenzoic acid with 2-furylmethylamine, followed by the reduction of the nitro group to an amino group. The resulting compound is then treated with morpholine and sulfonyl chloride to obtain 4-fluoro-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide. This method has been reported to have a yield of 70% and can be easily scaled up for large-scale production.

Scientific Research Applications

4-fluoro-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide has been extensively used in scientific research as a tool for labeling proteins and peptides. It can react with primary amines in proteins and peptides to form stable covalent bonds, which can be used for various applications such as protein purification, protein-protein interaction studies, and protein localization studies. 4-fluoro-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide has also been used as a fluorescent probe to study protein conformational changes and ligand binding.

properties

IUPAC Name

4-fluoro-N-(furan-2-ylmethyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O5S/c17-14-4-3-12(16(20)18-11-13-2-1-7-24-13)10-15(14)25(21,22)19-5-8-23-9-6-19/h1-4,7,10H,5-6,8-9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNXVGBFTFHRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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